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Compound of Interest

Cholesterol-PEG-Folate (MW
1000)

Cat. No.: B13716090

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
Cholesterol-Polyethylene Glycol-Folate (Chol-PEG-Folate) carriers for targeted gene delivery.
This system leverages the biocompatibility of cholesterol and PEG with the targeting specificity
of folic acid for folate receptor (FR)-overexpressing cells, such as many types of cancer cells,
making it a promising non-viral vector for gene therapy applications.[1][2][3][4]

Introduction

Gene therapy holds immense potential for treating a wide range of genetic and acquired
diseases. A significant challenge in this field is the development of safe and efficient gene
delivery vectors. Non-viral vectors, particularly lipid-based nanoparticles, have emerged as a
promising alternative to viral vectors due to their lower immunogenicity and ease of large-scale
production.[5]

The Cholesterol-PEG-Folate carrier system is a sophisticated non-viral gene delivery platform
designed for targeted delivery to cells that overexpress the folate receptor.[3][4] This is
particularly relevant for many cancers, including those of the ovary, lung, breast, and colon.[6]
The core components of this carrier system each play a crucial role:

o Cholesterol: A natural and biocompatible lipid that forms the structural basis of the liposomal
or nanoparticle carrier, ensuring stability.[3][7]
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o Polyethylene Glycol (PEG): A hydrophilic polymer that creates a "stealth" shield around the
carrier, reducing aggregation, preventing opsonization by serum proteins, and prolonging
circulation time in the bloodstream.[1][8][9]

o Folate (Folic Acid): A vitamin that acts as a targeting ligand, binding with high affinity to the
folate receptor on the surface of target cells and facilitating uptake via receptor-mediated
endocytosis.[2][10][11]

Data Presentation

The following tables summarize key quantitative data from various studies on Cholesterol-PEG-
Folate based gene delivery systems.

Table 1: Physicochemical Properties of Cholesterol-PEG-Folate Carriers

Formulation Particle Size Zeta Potential Encapsulation
o Reference
Components (nm) (mV) Efficiency (%)

DOTAP/DOPE/C
holesterol/Chol- Not Specified Not Specified Not Specified [12]
PEG

FA-PEG-
DSPE/Cholester 140+5 Not Specified 82.72 [13]
ol/DSPC

DPPC/Cholester
ol/FA-PEG- ~174 Not Specified ~39 [14]
DSPE

PC/Cholesterol/F

~114 Not Specified ~67 [14]
A-PEG-DSPE

FA-PEG-
CHEMS/Cholest Not Specified Not Specified Not Specified [15]
erol/DSPC

Table 2: In Vitro Transfection Efficiency and Cytotoxicity
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Transfection

Cell Line o IC50 Notes Reference
Efficiency
Folate-targeted
- complexes
M109 Dose-dependent  Not Specified [16]
restored gene
transfer activity.
Folate-targeted
- complexes
4T1 Dose-dependent  Not Specified [16]
restored gene
transfer activity.
PEG
) incorporation into
3-fold increase
) N cholesterol
KB with PEG- Not Specified ] [8]
domains
Cholesterol
enhanced
transfection.
Concentration-
-~ 81 pg/mL (K.
MCF-7 Not Specified . dependent [13]
alvarezii extract) o
cytotoxicity.
Lower IC50 12.02 uM
Enhanced
CT26 (12.02 uM) vs (Folate-targeted [14]
) cellular uptake.
free 5-FU liposomes)
Lower IC50 (1.87
1.87 mM (Folate- )
mM) vs 11-fold higher
B16F10 ) targeted o [14]
conventional ) cell binding.
] liposomes)
liposomes
Folate-targeted
nanoparticles
- -~ taken up ~4
HelLa Not Specified Not Specified ] [2]
times more

efficiently than in

HepG2 cells.

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://www.researchgate.net/publication/11343939_Folate-Targeted_Gene_Transfer_in_Vivo
https://www.researchgate.net/publication/11343939_Folate-Targeted_Gene_Transfer_in_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC3303184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7040115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6722551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6722551/
https://www.chemmethod.com/article_188625.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols
Synthesis of Cholesterol-PEG-Folate

This protocol describes a two-step synthesis of Cholesterol-PEG-Folate.[6][17]
Materials:

» Folic acid

e Bis-amine-PEG (Polyethylene glycol with amine groups at both ends)

e Cholesteryl chloroformate

¢ N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-hydroxysuccinimide (NHS)

e Dimethyl sulfoxide (DMSO)

e Chloroform

o Diethyl ether

e Ninhydrin reagent

Step 1: Synthesis of Folate-PEG-Amine

 Dissolve folic acid in DMSO (e.g., 25 mg/mL).

e Add a 1.1 molar excess of EDC and 1 molar equivalent of NHS to the folic acid solution.

« Stir the reaction mixture in the dark for 20 minutes to activate the carboxylic acid group of
folic acid.

e Add 1 molar equivalent of bis-amine-PEG to the reaction mixture.

o Continue stirring overnight at room temperature in the dark.
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o Purify the Folate-PEG-Amine conjugate by dialysis against deionized water to remove
unreacted reagents and byproducts.

 Lyophilize the purified product to obtain a dry powder.
e Characterize the conjugate using *H-NMR.

Step 2: Synthesis of Folate-PEG-Cholesterol

Dissolve the synthesized Folate-PEG-Amine in chloroform.
e Add a 1.1 molar excess of cholesteryl chloroformate to the solution.
o Carry out the reaction overnight at room temperature.

o Monitor the progress of the reaction by checking for the disappearance of the free amino
group using a ninhydrin assay.

e Once the reaction is complete, dry the product under vacuum.
o Wash the product twice with diethyl ether to remove any residual cholesteryl chloroformate.
» Store the final product, Folate-PEG-Cholesterol, at -20°C.

o Determine the concentration of the final product by measuring the folate content using UV-
Vis spectrophotometry at 363 nm.

Formulation of Cholesterol-PEG-Folate Liposomes

This protocol outlines the preparation of gene-carrying liposomes using the thin-film hydration
method.[13][14]

Materials:
e Cholesterol-PEG-Folate
 Cationic lipid (e.g., DOTAP)

o Helper lipid (e.g., DOPE or Cholesterol)
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Plasmid DNA (pDNA) or siRNA

Chloroform

Methanol

Hydration buffer (e.g., PBS or citrate buffer)

Protocol:

Dissolve the lipids (e.g., a molar ratio of DOTAP, Cholesterol, and Cholesterol-PEG-Folate)
in a mixture of chloroform and methanol in a round-bottom flask.

+ Remove the organic solvents using a rotary evaporator under reduced pressure to form a
thin lipid film on the inner surface of the flask.

e Dry the lipid film further under vacuum for at least 1 hour to remove any residual solvent.

o Hydrate the lipid film with the hydration buffer by vortexing or sonicating. This will form
multilamellar vesicles (MLVS).

o To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe
sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100
nm).

e Dilute the plasmid DNA or siRNA in the hydration buffer.

o Add the nucleic acid solution to the liposome suspension at a specific N/P ratio (the molar
ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid).

 Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of
lipoplexes (liposome-nucleic acid complexes).

In Vitro Transfection

This protocol describes the procedure for transfecting cells in culture with the formulated
Cholesterol-PEG-Folate lipoplexes.[11]
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Materials:

o Target cells (e.g., folate receptor-positive cancer cell line like HeLa, KB, or MCF-7)
o Complete cell culture medium

e Serum-free cell culture medium

o Cholesterol-PEG-Folate lipoplexes carrying the gene of interest

o 24-well or 96-well cell culture plates

o MTT or other cell viability assay reagents

o Reporter gene assay system (e.g., luciferase or GFP)

Protocol:

e Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at
the time of transfection.

¢ Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% COz).
e On the day of transfection, replace the complete medium with serum-free medium.

o Add the prepared Cholesterol-PEG-Folate lipoplexes to the cells at the desired nucleic acid
concentration.

 Incubate the cells with the lipoplexes for 4-6 hours.
 After the incubation period, replace the transfection medium with fresh complete medium.
¢ Incubate the cells for an additional 24-72 hours to allow for gene expression.

o Assess transfection efficiency by measuring the expression of the reporter gene (e.g.,
luciferase activity or GFP fluorescence).

o Evaluate cytotoxicity using an MTT assay or similar method.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13716090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in
Cholesterol-PEG-Folate mediated gene delivery.
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Experimental Workflow for Cholesterol-PEG-Folate Gene Carrier Preparation and Testing
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Caption: Workflow for Cholesterol-PEG-Folate carrier preparation and evaluation.
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Caption: Pathway of folate receptor-mediated endocytosis for gene delivery.
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Caption: Functional roles of the components in the Cholesterol-PEG-Folate carrier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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